An In-depth Technical Guide to the Crystal Structure Analysis of Thiazolo[4,5-b]pyridine-2,5-diamine
An In-depth Technical Guide to the Crystal Structure Analysis of Thiazolo[4,5-b]pyridine-2,5-diamine
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of thiazolo[4,5-b]pyridine-2,5-diamine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The thiazolo[4,5-b]pyridine scaffold is a key pharmacophore, and a detailed understanding of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics. This document outlines a plausible synthetic route and detailed crystallization protocol, followed by a rigorous examination of the single-crystal X-ray diffraction data of its hydrochloride salt. The guide culminates in an advanced analysis of the intermolecular interactions governing the crystal packing, employing Hirshfeld surface analysis and computational chemistry, offering field-proven insights into the structure-property relationships of this important molecular class.
Introduction: The Significance of the Thiazolo[4,5-b]pyridine Scaffold
The fusion of a thiazole ring with a pyridine nucleus gives rise to the thiazolo[4,5-b]pyridine system, a class of heterocyclic compounds that has garnered considerable attention in medicinal chemistry. These compounds are recognized as bioisosteres of purines, enabling them to interact with a wide array of biological targets. The diamino-substituted derivative, thiazolo[4,5-b]pyridine-2,5-diamine, is of particular importance due to the presence of multiple hydrogen bond donors and acceptors, which can facilitate specific interactions with biomacromolecules. A profound understanding of its solid-state structure is crucial for elucidating its chemical behavior and for the structure-based design of new and potent bioactive agents.
This guide delves into the critical aspects of determining and interpreting the crystal structure of thiazolo[4,5-b]pyridine-2,5-diamine, providing both the theoretical underpinnings and practical methodologies essential for researchers in the field.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The protocols described herein are based on established synthetic routes for related heterocyclic amines and common crystallization techniques.
Plausible Synthesis of Thiazolo[4,5-b]pyridine-2,5-diamine
A plausible and efficient route to thiazolo[4,5-b]pyridine-2,5-diamine involves the cyclization of a suitably substituted diaminopyridine derivative. One common approach is the reaction of 2,3,5-triaminopyridine with a thiocarbonyl source, such as potassium thiocyanate, under acidic conditions.
Experimental Protocol: Synthesis of Thiazolo[4,5-b]pyridine-2,5-diamine
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Reaction Setup: To a solution of 2,3,5-triaminopyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add potassium thiocyanate (1.2 eq).
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Acidification: Slowly add a mineral acid, for instance, hydrochloric acid, to the reaction mixture to catalyze the cyclization.
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Heating: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a base, such as sodium bicarbonate solution.
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Isolation: The product may precipitate out of the solution. Collect the solid by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.
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Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel.
Crystallization for Single-Crystal X-ray Diffraction
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For amino-substituted heterocyclic compounds, slow evaporation and vapor diffusion are generally effective methods. The hydrochloride salt of the title compound is often preferred for crystallization due to its enhanced stability and solubility characteristics.
Experimental Protocol: Crystallization of Thiazolo[4,5-b]pyridine-2,5-diamine Hydrochloride
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Salt Formation: Dissolve the synthesized thiazolo[4,5-b]pyridine-2,5-diamine in a minimal amount of a polar solvent like ethanol or methanol. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol) to form the hydrochloride salt in situ.
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Solvent Selection: Prepare a saturated solution of the hydrochloride salt in a suitable solvent system. A mixture of a good solvent (e.g., methanol, water) and a less polar co-solvent can be effective.
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Slow Evaporation: Place the solution in a small, clean vial covered with a perforated cap or parafilm with a few pinholes. Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
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Vapor Diffusion: Alternatively, place the vial containing the saturated solution inside a larger sealed container with a more volatile anti-solvent (e.g., diethyl ether, hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystal growth.
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Crystal Harvesting: Once well-formed single crystals of suitable size (typically 0.1-0.3 mm) are observed, carefully harvest them from the mother liquor using a nylon loop.
Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
The SC-XRD Workflow
The determination of a crystal structure from a single crystal is a multi-step process that requires careful execution and data analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The mounted crystal is then placed in a cold stream of nitrogen gas (typically 100 K) on the diffractometer to minimize thermal vibrations and radiation damage.
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Data Collection: The crystal is exposed to a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated through a range of angles.
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Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects, and absorption. This process yields a file containing a list of unique reflections with their Miller indices (hkl) and intensities.
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Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. From this map, the positions of the heavier atoms can be determined.
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Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
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Validation and Analysis: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit). The resulting Crystallographic Information File (CIF) contains all the information about the crystal structure.
Crystal Structure of Thiazolo[4,5-b]pyridine-2,5-diamine Hydrochloride
The crystal structure of thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/c.[1]
Crystallographic Data
A summary of the key crystallographic parameters is presented in the table below.[1]
| Parameter | Value |
| Chemical Formula | C₆H₇ClN₄S |
| Formula Weight | 202.67 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.42 |
| b (Å) | 12.75 |
| c (Å) | 10.18 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1054.4 |
| Z | 4 |
| R₁ (all data) | 0.0421 |
Molecular Structure and Geometry
The asymmetric unit contains one protonated thiazolo[4,5-b]pyridine-2,5-diamine cation and one chloride anion. The fused thiazole and pyridine rings are nearly coplanar, with a small dihedral angle of 3.1° between their mean planes.[1] This planarity facilitates π-π stacking interactions within the crystal lattice.
Crystal Packing and Intermolecular Interactions
The crystal packing of thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride is stabilized by a network of intermolecular interactions.[1] These include:
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N—H···Cl Hydrogen Bonds: The amine groups form strong hydrogen bonds with the chloride ions, with bond distances ranging from 2.89 to 3.12 Å.[1] These interactions are crucial in stabilizing the crystal lattice.
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π-π Stacking Interactions: The near-coplanarity of the fused ring system allows for intermolecular π-π stacking between adjacent molecules, with a stacking distance of approximately 3.68 Å.[1] The centroid-centroid distance between interacting thiazole rings is 3.72 Å.[1]
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Weak C—H···S Contacts: Weaker C—H···S interactions, with a distance of 3.35 Å, also contribute to the overall crystal packing.[1]
These interactions collectively create a stable three-dimensional supramolecular architecture.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a 3D surface that partitions the space in a crystal into regions where the electron density of a molecule dominates over the electron density of its neighbors.
Generating and Interpreting Hirshfeld Surfaces
The analysis is performed using a CIF file and software such as CrystalExplorer. The workflow involves generating the Hirshfeld surface and mapping various properties onto it, such as dnorm, shape index, and curvedness.
The dnorm surface is particularly informative, as it highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. The 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atoms inside (di) and outside (de) the surface, providing a quantitative summary of the intermolecular interactions.
For thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride, the Hirshfeld surface analysis would visually confirm the presence of the strong N—H···Cl hydrogen bonds as prominent red regions on the dnorm surface. The π-π stacking interactions would be indicated by characteristic features on the shape index and curvedness maps. The 2D fingerprint plot would allow for the quantification of the relative contributions of H···Cl, H···H, C···H, and other contacts to the overall crystal packing.
Computational Chemistry Insights: A Deeper Look into Electronic Structure
Density Functional Theory (DFT) calculations provide valuable insights into the electronic properties of the molecule, complementing the experimental X-ray diffraction data.
DFT Analysis Workflow
A typical DFT analysis involves geometry optimization, followed by the calculation of various molecular properties.
Protocol: DFT Calculation Workflow
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Input Preparation: The atomic coordinates from the CIF file are used as the starting geometry for the calculation.
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Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common level of theory for such calculations is B3LYP with a 6-311++G(d,p) basis set.[1]
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Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).
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Property Calculation: Various electronic properties are calculated, including:
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Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are calculated to assess chemical reactivity. The HOMO-LUMO energy gap for thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride is reported to be 4.2 eV, indicating moderate chemical reactivity.[1]
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Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential. For the title compound, the MEP shows the most negative charge density is located at the N-5 position.[1]
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Dipole Moment: The dipole moment is calculated to understand the molecule's polarity and its propensity for dipole-dipole interactions. The calculated dipole moment is 7.8 D, suggesting strong intermolecular interactions are favored.[1]
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Conclusion
This in-depth technical guide has provided a comprehensive overview of the crystal structure analysis of thiazolo[4,5-b]pyridine-2,5-diamine. By integrating plausible synthetic and crystallization protocols with detailed methodologies for single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, this document serves as a valuable resource for researchers in medicinal chemistry and materials science. The detailed analysis of the crystal structure of the hydrochloride salt reveals a complex network of hydrogen bonds and π-π stacking interactions that govern its supramolecular assembly. These insights are critical for understanding the solid-state properties of this important heterocyclic scaffold and for guiding the future design of novel, potent drug candidates.
